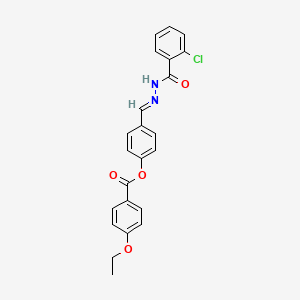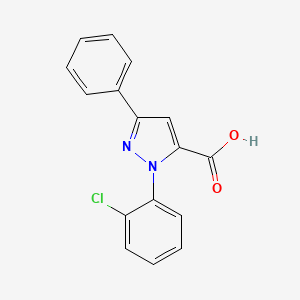
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C26H19BrN2O3. This compound is notable for its unique structure, which includes a bromine atom, a naphthoyl group, and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves a multi-step process:
Formation of the Naphthoyl Hydrazone: The initial step involves the reaction of 1-naphthoyl chloride with hydrazine hydrate to form 1-naphthoyl hydrazone.
Bromination: The next step is the bromination of 2-(1-naphthoyl)hydrazone using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Esterification: Finally, the brominated hydrazone is reacted with 3-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. Key considerations would include the control of reaction temperatures, the use of solvents to facilitate reactions, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carbohydrazonoyl linkage, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The naphthoyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The bromine atom and carbohydrazonoyl linkage may also play roles in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the naphthoyl group, in particular, may enhance its ability to interact with biological macromolecules, making it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
769142-38-3 |
|---|---|
Molekularformel |
C26H19BrN2O3 |
Molekulargewicht |
487.3 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c1-17-6-4-9-19(14-17)26(31)32-24-13-12-21(27)15-20(24)16-28-29-25(30)23-11-5-8-18-7-2-3-10-22(18)23/h2-16H,1H3,(H,29,30)/b28-16+ |
InChI-Schlüssel |
GQFBIOWDXMILDL-LQKURTRISA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)
![N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014426.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014428.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12014429.png)
![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014449.png)
![2,4-dihydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12014450.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide](/img/structure/B12014459.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014471.png)

